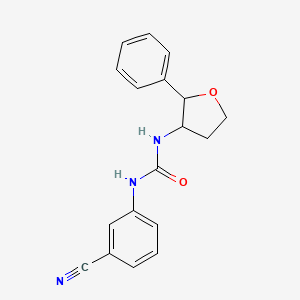
N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity, learning, and memory. In
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide has been extensively used in scientific research to study the function of the NMDA receptor and its role in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide has also been used to investigate the mechanisms underlying synaptic plasticity and memory formation.
Mecanismo De Acción
N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. This binding prevents the receptor from being activated by glutamate, which is the primary neurotransmitter that activates the NMDA receptor. By blocking the NMDA receptor, N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide can alter synaptic plasticity and modulate learning and memory processes.
Biochemical and Physiological Effects
N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide has been shown to induce a variety of biochemical and physiological effects in animal models. Studies have shown that N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide can impair spatial memory and learning in rats, suggesting that the NMDA receptor is critical for these processes. N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury by reducing neuronal damage and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide in lab experiments is its selectivity for the NMDA receptor. This selectivity allows researchers to study the specific role of the NMDA receptor in various neurological processes without affecting other neurotransmitter systems. However, N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide has some limitations, including its relatively short half-life, which requires frequent dosing in animal models, and its potential toxicity at high doses.
Direcciones Futuras
N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide has the potential to be used as a therapeutic agent for various neurological disorders by modulating the activity of the NMDA receptor. Future research could focus on developing more potent and selective NMDA receptor antagonists based on the structure of N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide. Additionally, further studies could investigate the potential of N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide and other NMDA receptor antagonists as cognitive enhancers or neuroprotective agents.
Conclusion
In conclusion, N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide is a selective antagonist of the NMDA receptor that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide has been extensively used to study the function of the NMDA receptor and its role in various neurological disorders, as well as the mechanisms underlying synaptic plasticity and memory formation. While N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide has some limitations, its selectivity for the NMDA receptor makes it a valuable tool for studying the specific role of this receptor in various neurological processes. Future research could focus on developing more potent and selective NMDA receptor antagonists based on the structure of N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide and investigating their potential therapeutic applications.
Métodos De Síntesis
N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 3-chloro-4-methylthiophenol with 1-bromo-2-chloroethane to form the intermediate product, which is then reacted with pyrrolidine-1-carboxylic acid to yield N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide. The final product is obtained through purification by recrystallization.
Propiedades
IUPAC Name |
N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2OS/c1-17-11-5-4-9(8-10(11)13)14-12(16)15-6-2-3-7-15/h4-5,8H,2-3,6-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMMDIVWOCIZLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)NC(=O)N2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(2-Fluorophenyl)cyclopropyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7585161.png)
![5-[1-(3-Fluorophenyl)cyclopropyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7585177.png)
![1-[2-(2-Chlorophenyl)ethyl]pyridin-2-one](/img/structure/B7585180.png)
![N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide](/img/structure/B7585197.png)
![N-[(2,3-difluorophenyl)methyl]-N-methylpropane-2-sulfonamide](/img/structure/B7585204.png)
![1-[3-(3-Thiophen-3-yl-1,2,4-oxadiazol-5-yl)phenyl]-1,3-diazinan-2-one](/img/structure/B7585207.png)




![3-[1-(3,4-Difluorophenyl)ethylsulfinyl]-4-methyl-1,2,4-triazole](/img/structure/B7585230.png)

![1-[2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-3-[2-(hydroxymethyl)cyclohexyl]urea](/img/structure/B7585248.png)
